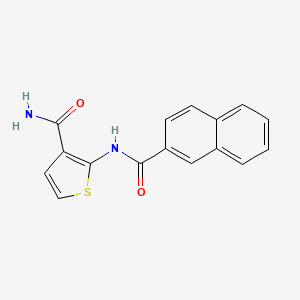

2-(Naphthalene-2-amido)thiophene-3-carboxamide

Beschreibung

2-(Naphthalene-2-amido)thiophene-3-carboxamide is a thiophene-based heterocyclic compound featuring a naphthalene moiety linked via an amide bond to the thiophene ring. This structure combines the aromaticity and electronic properties of naphthalene with the sulfur-containing thiophene scaffold, which is known for its versatility in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c17-14(19)13-7-8-21-16(13)18-15(20)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCRXVORJLORRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalene-2-amido)thiophene-3-carboxamide typically involves the condensation of naphthalene-2-carbonyl chloride with thiophene-3-carboxamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity .

Analyse Chemischer Reaktionen

Reaction Types

-

Oxidation :

-

The thiophene ring undergoes oxidation to form sulfoxides/sulfones using reagents like hydrogen peroxide or m-CPBA .

-

-

Reduction :

-

The carbonyl group can be reduced to an alcohol using NaBH₄ or LiAlH₄ .

-

-

Substitution :

-

Electrophilic substitution occurs at the thiophene ring, facilitated by halogenating agents (e.g., Br₂, Cl₂).

-

-

Amide Hydrolysis :

Reagent and Condition Optimization

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Room temperature | Sulfoxide/sulfone derivatives |

| Reduction | NaBH₄, LiAlH₄ | Ethanol/THF solvent | Alcohol derivatives |

| Substitution | Br₂, Cl₂ | Acidic conditions | Halogenated thiophene derivatives |

| Amidation | Thionyl chloride | THF, 30–50°C | Amide bond formation |

Key Reaction Pathways

-

Amide Bond Formation :

-

Oxidation Mechanism :

-

The thiophene ring’s sulfur atom is oxidized via electrophilic attack, leading to sulfoxide/sulfone formation. Reaction conditions (e.g., temperature, solvent) heavily influence selectivity.

-

Analytical Techniques

-

NMR and IR spectroscopy are employed to confirm structural integrity and functional group transformations (e.g., amide stretches in IR).

-

HPLC may be used to monitor reaction progress and purity during synthesis.

Comparison with Similar Compounds

| Compound | Key Structural Features | Reactivity Differences |

|---|---|---|

| Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate | Methyl groups on thiophene, ester group | Enhanced solubility, different oxidation rates |

| 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide | Bromine substitutions | Increased electrophilic substitution reactivity |

| 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide | Acetamido group | Reduced thiophene ring reactivity due to steric hindrance |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 2-(Naphthalene-2-amido)thiophene-3-carboxamide exhibits significant anticancer properties. Preliminary studies have shown that it may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of this compound have demonstrated efficacy against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies report that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate potent efficacy against pathogens, with values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of tuberculosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable, as it has been shown to reduce inflammatory markers in vitro and in vivo. This suggests possible therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Antitubercular Activity

Similar thiophene derivatives have shown promise against Mycobacterium tuberculosis, with ongoing studies evaluating their effectiveness against drug-resistant strains. The mechanism involves the inhibition of specific enzymes pivotal in the growth of the bacteria .

Material Science Applications

The unique structural features of 2-(Naphthalene-2-amido)thiophene-3-carboxamide make it a valuable compound in material science, particularly in the development of organic semiconductors and corrosion inhibitors. Its electronic properties are being explored for applications in organic photovoltaic devices and sensors due to its ability to facilitate charge transfer processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited MIC values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of tuberculosis.

- Cytotoxicity Assessment : In vitro cytotoxicity tests on mammalian cells revealed an IC50 greater than 64 μg/mL, indicating low toxicity alongside its antimicrobial efficacy.

- Pharmacokinetic Studies : Compounds structurally related to this compound have shown favorable pharmacokinetic profiles in animal models, with high plasma exposure after oral administration, suggesting good bioavailability for therapeutic use.

Wirkmechanismus

The mechanism of action of 2-(Naphthalene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(naphthalene-2-amido)thiophene-3-carboxamide, highlighting structural variations, biological activities, and research findings:

Structural and Functional Insights

- Naphthalene vs.

- Amide Linkage: Unlike urea or cyanoacetamido derivatives, the naphthalene-amido group may restrict conformational flexibility, favoring selective interactions with planar protein surfaces (e.g., kinase ATP-binding sites) .

- Thiophene Ring Substitution : Methyl or dimethyl groups at the 4,5-positions (as in and ) improve metabolic stability but may reduce solubility. The unsubstituted thiophene in the target compound could balance these properties .

Biologische Aktivität

2-(Naphthalene-2-amido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a thiophene ring through an amide bond. Its molecular formula is C13H10N2O1S, with a molecular weight of approximately 246.3 g/mol. The presence of both naphthalene and thiophene structures suggests potential for diverse biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant anticancer activity. For example, the compound was evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| RFX 393 (Renal Cancer) | 11.70 | |

| MCF-7 (Breast Cancer) | 15.00 | |

| HeLa (Cervical Cancer) | 12.50 |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro tests revealed its effectiveness against various pathogens, with a minimum inhibitory concentration (MIC) indicating strong antibacterial activity.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 | |

| Escherichia coli | 0.30 | 0.60 | |

| Candida albicans | 0.20 | 0.40 |

The biological activity of 2-(Naphthalene-2-amido)thiophene-3-carboxamide is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Case Study 1: Anticancer Efficacy

In a study involving RFX 393 renal carcinoma cells, treatment with the compound resulted in significant cell cycle arrest at the G0–G1 phase, indicating its potential as an anticancer agent. The study reported that treated cells showed increased apoptosis markers compared to untreated controls.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects against Staphylococcus aureus. The compound demonstrated not only bactericidal activity but also significant inhibition of biofilm formation, suggesting its utility in treating biofilm-associated infections.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(Naphthalene-2-amido)thiophene-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with 2-amino-thiophene-3-carboxamide precursors. A common approach uses carbodiimide-based coupling agents (e.g., EDC) with HOBt as an activator in dry DMF or CH₂Cl₂ under inert atmospheres (e.g., nitrogen) . For example:

- Step 1: React 2-amino-thiophene-3-carboxamide with naphthalene-2-acetic acid using EDC/HOBt in DMF at room temperature.

- Step 2: Purify via reverse-phase HPLC (methanol/water gradient) to isolate the product, achieving yields of 60–70% .

Key quality checks include HPLC purity (>98%) and structural confirmation via ¹H/¹³C NMR and IR (e.g., C=O stretch at ~1680 cm⁻¹) .

Basic Question: How is the structural integrity of this compound validated?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm for naphthalene) and amide NH (δ ~10 ppm). ¹³C NMR identifies carbonyl carbons (thiophene-3-carboxamide C=O at ~165 ppm) .

- IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (amide C=O) and 3200–3300 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry: HRMS or LC-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₃N₂O₂S: 297.07) .

Advanced Question: How do structural modifications influence JNK inhibitory activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal critical substituent effects:

- Thiophene Core: Removing the 3-carboxamide group reduces JNK1 inhibition (IC₅₀ >100 μM vs. 5.4 μM for unmodified analogs) .

- Substituent Position: Carboxamide at position 3 is optimal; shifting to position 5 abolishes activity .

- Naphthalene Modifications: Methyl groups at thiophene positions 4/5 lower potency (IC₅₀ >25 μM vs. unsubstituted derivatives) .

Experimental Design: - Use displacement assays (e.g., DELFIA with biotinylated-pepJIP1) to measure JNK1 inhibition.

- Compare IC₅₀ values across analogs to identify critical pharmacophores .

Advanced Question: How to resolve contradictions in SAR data for JNK inhibition?

Methodological Answer:

Discrepancies often arise from assay conditions or substituent electronic effects. For example:

- Assay Variability: Confirm activity using orthogonal platforms (e.g., Lantha assay vs. DELFIA) .

- Electronic Effects: Electron-withdrawing groups on naphthalene may enhance binding affinity. Test derivatives with -NO₂ or -CF₃ substituents.

- Data Normalization: Control for solubility differences (e.g., DMSO concentration ≤1%) to avoid false negatives .

Basic Question: What biological assays are used to evaluate this compound?

Methodological Answer:

- Kinase Inhibition: Use fluorescence-based assays (e.g., DELFIA) to measure displacement of JIP1 peptides from JNK1 .

- Cellular Efficacy: Test in insulin resistance models (e.g., murine 3T3-L1 adipocytes) to assess glucose uptake restoration .

- Antibacterial Activity: Employ microdilution assays (MIC determination) against Gram-positive pathogens (e.g., S. aureus) .

Advanced Question: What strategies optimize bioavailability while retaining activity?

Methodological Answer:

- Prodrug Design: Esterify the carboxamide to improve membrane permeability (e.g., methyl ester prodrugs) .

- Solubility Enhancement: Introduce polar groups (e.g., -OH, -NH₂) without disrupting the thiophene-naphthalene pharmacophore.

- Metabolic Stability: Assess hepatic microsomal stability and modify metabolically labile sites (e.g., replace methyl with cyclopropyl) .

Basic Question: How are impurities or degradation products characterized?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/alkaline).

- LC-MS/MS Analysis: Identify major degradation products (e.g., hydrolyzed amide bonds) and quantify via HPLC .

- Reference Standards: Use synthesized impurities (e.g., des-naphthyl analogs) as controls .

Advanced Question: How to address low yields in large-scale synthesis?

Methodological Answer:

- Coupling Optimization: Replace EDC with T3P® (a less hygroscopic reagent) to improve reproducibility .

- Purification: Switch from HPLC to column chromatography (silica gel, ethyl acetate/hexane eluent) for cost efficiency .

- Scale-Up Challenges: Monitor exothermic reactions (e.g., anhydride couplings) using jacketed reactors to control temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.